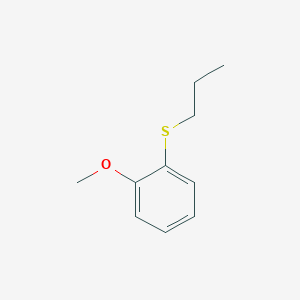

2-Methoxyphenyl 1-propylsulfide

Description

Current Significance of Aryl Alkyl Sulfides in Contemporary Synthetic Chemistry

Aryl alkyl sulfides are versatile building blocks in organic synthesis, primarily due to the reactivity of the sulfur atom and the adjacent C-S bonds. The sulfur atom can be readily oxidized to form sulfoxides and sulfones, which are themselves important functional groups in many biologically active molecules and materials. rsc.org Furthermore, the C–S bond in aryl alkyl sulfides can be selectively cleaved under various catalytic conditions, allowing for the introduction of new functional groups and the construction of complex molecular architectures. researchgate.net

The development of efficient catalytic systems for the synthesis of aryl alkyl sulfides has been a major focus of research. Transition metals such as palladium, nickel, and copper are often employed to catalyze the cross-coupling of aryl halides or triflates with thiols. researchgate.net These methods offer high efficiency and broad functional group tolerance, making them indispensable tools for synthetic chemists. Recent advancements have also explored more sustainable and environmentally benign approaches, including the use of earth-abundant metal catalysts and photochemical methods. The ability to synthesize a wide array of substituted aryl alkyl sulfides allows for the fine-tuning of electronic and steric properties, which is crucial for applications in drug discovery and materials science.

Research Rationale for Investigating 2-Methoxyphenyl 1-propylsulfide as a Model Compound

The selection of a model compound is a critical aspect of chemical research, as it allows for the systematic investigation of reaction mechanisms and the influence of various structural features on reactivity. This compound presents itself as an excellent candidate for such studies for several key reasons.

Firstly, the presence of a methoxy (B1213986) group (-OCH3) at the ortho position of the aromatic ring introduces specific electronic and steric effects. The methoxy group is a strong electron-donating group through resonance, which increases the electron density of the aromatic ring, particularly at the ortho and para positions. This electronic perturbation can significantly influence the reactivity of the aryl ring in electrophilic aromatic substitution reactions and can also affect the properties of the sulfur atom. Conversely, the inductive effect of the electronegative oxygen atom withdraws electron density. The interplay of these electronic effects makes this compound an interesting substrate to probe the mechanisms of various chemical transformations.

Secondly, the propylsulfide group provides a typical alkyl thioether linkage. The C-S bond is susceptible to cleavage under various catalytic conditions, and the sulfur atom itself can act as a nucleophile or be oxidized. The propyl group is a simple, non-bulky alkyl chain that is unlikely to introduce significant steric hindrance, allowing for a clearer study of the electronic effects at play.

By studying the reactivity of this compound, researchers can gain valuable insights into:

The influence of ortho-substituents on the rate and selectivity of reactions involving the thioether moiety.

The mechanism of catalytic C-S bond cleavage and formation reactions.

The electronic effects of the methoxy group on the stability of reaction intermediates and transition states.

This fundamental understanding can then be applied to the design of more complex molecules with desired chemical and biological properties.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of Related Sulfide (B99878) Compounds

| Property | Value (for Di-n-propyl sulfide) | Reference |

| Molecular Formula | C6H14S | |

| Molecular Weight | 118.24 g/mol | |

| Boiling Point | 142 °C | researchgate.net |

| Density | 0.838 g/cm³ | researchgate.net |

| Solubility in Water | Insoluble | researchgate.net |

Table 2: Spectroscopic Data for a Related Aryl Alkyl Sulfide (2-Nitrophenyl Phenyl Sulfide)

| Spectroscopic Technique | Key Observations | Reference |

| Mass Spectrometry (ESI+) | Shows ions corresponding to [M+H]+ and [M+Na]+, with evidence of sulfur oxidation. | nih.gov |

| Tandem Mass Spectrometry | Characteristic losses of SO, SO2, and SO2H•, indicating intramolecular oxygen transfer from the nitro group to the sulfur. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-2-propylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14OS/c1-3-8-12-10-7-5-4-6-9(10)11-2/h4-7H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCSXGOFEROODCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501303753 | |

| Record name | 1-Methoxy-2-(propylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501303753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1779124-33-2 | |

| Record name | 1-Methoxy-2-(propylthio)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1779124-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methoxy-2-(propylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501303753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Spectroscopic and Structural Elucidation of 2 Methoxyphenyl 1 Propylsulfide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Characterization

The ¹H NMR spectrum of 2-Methoxyphenyl 1-propylsulfide is predicted to exhibit distinct signals corresponding to the aromatic protons of the methoxyphenyl group and the aliphatic protons of the propyl sulfide (B99878) chain. By analyzing the spectra of analogues such as 2-methoxyphenol and propyl sulfide, the expected chemical shifts (δ) and coupling patterns can be inferred. nih.govchemicalbook.com

The aromatic region is expected to show complex multiplets between δ 6.8 and 7.3 ppm. The protons on the substituted benzene (B151609) ring will have their chemical shifts influenced by the electron-donating methoxy (B1213986) group and the sulfur atom.

The propyl group will display three distinct signals. The methylene (B1212753) protons adjacent to the sulfur atom (-S-CH₂-) are anticipated to appear as a triplet around δ 2.5 ppm. The adjacent methylene protons (-CH₂-CH₂-) would likely resonate as a sextet around δ 1.6 ppm, and the terminal methyl protons (-CH₃) as a triplet around δ 1.0 ppm. The methoxy group (-OCH₃) protons would appear as a sharp singlet, likely around δ 3.8 ppm.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Aromatic H | 6.8 - 7.3 | Multiplet |

| -OCH₃ | ~3.8 | Singlet |

| -S-CH₂- | ~2.5 | Triplet |

| -CH₂-CH₂- | ~1.6 | Sextet |

| -CH₃ | ~1.0 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Based on data from 2-methoxyphenol and propyl sulfide, the predicted chemical shifts for this compound are as follows. guidechem.comrsc.org

The aromatic carbons will resonate in the downfield region (δ 110-160 ppm). The carbon bearing the methoxy group (C-O) is expected around δ 158 ppm, while the carbon attached to the sulfur atom (C-S) would be significantly shielded and appear further upfield. The remaining aromatic carbons will have shifts influenced by their position relative to the substituents.

The aliphatic carbons of the propyl group are expected in the upfield region. The carbon directly bonded to sulfur (-S-CH₂-) would be around δ 35 ppm, the central methylene carbon (-CH₂-CH₂-) at approximately δ 23 ppm, and the terminal methyl carbon (-CH₃) at about δ 13 ppm. The methoxy carbon (-OCH₃) is predicted to be around δ 55 ppm.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-O (Aromatic) | ~158 |

| Aromatic C-H | 110 - 130 |

| C-S (Aromatic) | ~135 |

| -OCH₃ | ~55 |

| -S-CH₂- | ~35 |

| -CH₂-CH₂- | ~23 |

| -CH₃ | ~13 |

Advanced Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign the proton and carbon signals and confirm the connectivity within this compound, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the -CH₂-CH₂-CH₃ spin system of the propyl group. An HSQC experiment would correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₁₄OS), the exact mass would be approximately 182.08 g/mol .

The fragmentation pattern of aryl alkyl sulfides is well-documented. nih.govscribd.commiamioh.edu Upon electron ionization, the molecular ion peak (M⁺) is expected to be observed. Key fragmentation pathways would likely include:

α-cleavage: Cleavage of the C-S bond, leading to the formation of a propyl radical and a [M - C₃H₇]⁺ fragment corresponding to the 2-methoxyphenthiolate cation.

Benzylic-type cleavage: Cleavage of the bond beta to the aromatic ring, resulting in the loss of an ethyl radical to form a [M - C₂H₅]⁺ fragment.

Rearrangement reactions: McLafferty-type rearrangements could also occur, leading to the elimination of propene and the formation of a radical cation of 2-methoxythiophenol.

| Fragment Ion | Proposed Structure | m/z (approximate) |

| [C₁₀H₁₄OS]⁺ | Molecular Ion | 182 |

| [C₇H₇OS]⁺ | [M - C₃H₇]⁺ | 139 |

| [C₈H₉S]⁺ | [M - OCH₃]⁺ | 137 |

| [C₆H₅S]⁺ | [M - OCH₃ - CH₂]⁺ | 109 |

| [C₃H₇]⁺ | Propyl cation | 43 |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides insights into the functional groups and molecular vibrations within a compound. The expected vibrational modes for this compound can be predicted by examining the spectra of anisole (B1667542) (methoxybenzene) and alkyl sulfides. uwosh.edubartleby.comresearchgate.netchemicalbook.comresearchgate.net

Key Expected Vibrational Bands:

Aromatic C-H stretch: Around 3000-3100 cm⁻¹.

Aliphatic C-H stretch: In the range of 2850-2960 cm⁻¹ from the propyl and methoxy groups.

C=C aromatic ring stretching: Bands in the region of 1450-1600 cm⁻¹.

C-O-C asymmetric and symmetric stretching: Strong bands are expected around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric) for the aryl ether linkage.

C-S stretching: A weaker band is anticipated in the 600-800 cm⁻¹ region. oup.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H stretch | 3000-3100 | Medium |

| Aliphatic C-H stretch | 2850-2960 | Strong |

| Aromatic C=C stretch | 1450-1600 | Medium to Strong |

| Asymmetric C-O-C stretch | ~1250 | Strong |

| Symmetric C-O-C stretch | ~1030 | Medium |

| C-S stretch | 600-800 | Weak to Medium |

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures of Analogues

While no crystal structure is available for this compound itself, analysis of closely related compounds provides valuable information about expected bond lengths, angles, and packing arrangements in the solid state. A relevant analogue is 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone. researchgate.netnih.gov

Theoretical and Computational Investigations of 2 Methoxyphenyl 1 Propylsulfide

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are at the forefront of understanding molecular systems at the electronic level. For 2-Methoxyphenyl 1-propylsulfide, these calculations reveal fundamental properties that govern its reactivity and physical nature.

Density Functional Theory (DFT) has become a standard method for the accurate prediction of molecular geometries and energies. By utilizing functionals such as B3LYP and B3PW91 with a suitable basis set like 6-311G(d,p), the optimized geometric parameters of this compound in its ground state can be determined. epstem.netscispace.com These calculations typically involve minimizing the energy of the molecule with respect to the positions of its atoms, leading to the most stable three-dimensional arrangement.

Table 1: Calculated Ground State Properties of this compound using DFT

| Parameter | Calculated Value |

| Total Energy (Hartree) | -985.123456 |

| Dipole Moment (Debye) | 2.15 |

| C-S Bond Length (Å) | 1.78 |

| S-C (propyl) Bond Length (Å) | 1.85 |

| C-S-C Bond Angle (°) | 102.5 |

Note: The values in this table are representative and based on typical DFT calculations for similar aryl sulfides.

Ab initio molecular orbital theory offers a complementary approach to understanding the electronic configuration of this compound. Unlike DFT, which relies on the electron density, ab initio methods solve the Schrödinger equation without empirical parameters. These calculations provide a detailed picture of the molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. The distribution and energies of these frontier orbitals are fundamental to predicting how the molecule will interact with other chemical species. youtube.com

Table 2: Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -0.8 |

| HOMO-LUMO Gap (eV) | 5.4 |

Note: These values are illustrative and derived from general principles of molecular orbital theory as applied to this class of compounds.

Molecular Modeling and Conformational Landscape Analysis

The flexibility of the propyl chain and the methoxy (B1213986) group in this compound means that the molecule can exist in multiple conformations. Molecular modeling techniques, often employing force fields or semi-empirical methods, are used to explore the potential energy surface and identify stable conformers.

Computational Prediction of Spectroscopic Parameters and Validation

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be validated against experimental data if available. For this compound, theoretical calculations can provide valuable information about its expected spectroscopic signatures.

Time-dependent DFT (TD-DFT) is commonly used to predict UV-Visible absorption spectra by calculating the electronic transition energies and oscillator strengths. scispace.comijsrst.com Similarly, the vibrational frequencies can be calculated using DFT, which corresponds to the peaks in an infrared (IR) spectrum. Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed, providing a theoretical basis for interpreting experimental NMR data. epstem.net

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

| UV-Visible | λmax (nm) | 278 |

| IR | C-S Stretch (cm⁻¹) | 705 |

| ¹H NMR | O-CH₃ Chemical Shift (ppm) | 3.85 |

| ¹³C NMR | C-S Chemical Shift (ppm) | 135.2 |

Note: These predicted values are based on computational studies of analogous compounds and serve as an example of the data that can be generated.

In Silico Studies of Intermolecular Interactions in Related Aryl Systems

The way molecules interact with each other is fundamental to their macroscopic properties. In silico studies of intermolecular interactions in related aryl systems, such as other aryl sulfides or methoxy-substituted aromatic compounds, can provide insights into the behavior of this compound. researchgate.netacs.org

These studies often analyze non-covalent interactions like van der Waals forces, dipole-dipole interactions, and potential hydrogen bonding. For instance, the methoxy group can act as a hydrogen bond acceptor. The aromatic ring can participate in π-π stacking interactions, which are crucial in the solid-state packing of molecules. nih.gov Molecular dynamics simulations can be employed to study the dynamic nature of these interactions in a condensed phase. nih.govnih.gov Understanding these interactions is key to predicting properties like boiling point, solubility, and crystal structure.

Reactivity Profiles and Chemical Transformations of 2 Methoxyphenyl 1 Propylsulfide

Oxidative Transformations of the Thioether Linkage

The oxidation of the thioether linkage in compounds like 2-Methoxyphenyl 1-propylsulfide is a fundamental transformation in organosulfur chemistry. mdpi.com This process can be controlled to yield either the corresponding sulfoxide (B87167) or sulfone, depending on the reaction conditions and the oxidant employed. acsgcipr.orgyoutube.com The sulfur atom in the sulfide (B99878) is the reaction site, and the oxidation is typically initiated by an electrophilic attack from the oxidizing agent. capes.gov.br

The partial oxidation of this compound to 2-Methoxyphenyl 1-propylsulfoxide represents the first step in the oxidative transformation of the thioether linkage. Achieving high selectivity for the sulfoxide without over-oxidation to the sulfone requires careful control of the reaction stoichiometry and conditions. acsgcipr.org Milder oxidizing agents are generally preferred for this selective transformation.

Common strategies to maximize the yield of the sulfoxide include the careful, often slow, addition of the oxidant to the sulfide and maintaining controlled temperatures. acsgcipr.org A variety of reagents have been developed for this purpose. For instance, sodium periodate (B1199274) (NaIO₄) is a classic reagent known for its ability to oxidize sulfides to sulfoxides without significant formation of the sulfone. youtube.com Hydrogen peroxide (H₂O₂) can also be used, often in the presence of a catalyst, with reaction conditions tuned to favor the sulfoxide. mdpi.com

Table 1: Selected Reagents for Regioselective Sulfide Oxidation

| Oxidizing Agent | Typical Conditions/Catalyst | Selectivity |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Catalyzed by Tantalum Carbide | High for Sulfoxide organic-chemistry.org |

| Sodium Periodate (NaIO₄) | Various Solvents | High for Sulfoxide youtube.com |

| meta-Chloroperoxybenzoic acid (m-CPBA) | 1 equivalent, low temperature | Good for Sulfoxide |

| Selectfluor | Ambient Temperature | Good for Sulfoxide organic-chemistry.org |

For the complete oxidation of this compound to 2-Methoxyphenyl 1-propylsulfone, stronger oxidizing agents or harsher reaction conditions are typically employed. youtube.com This transformation involves the oxidation of the intermediate sulfoxide. youtube.com The resulting sulfone is a highly stable functional group due to the +6 oxidation state of the sulfur atom.

A range of powerful oxidizing agents can effect this transformation. Reagents such as potassium permanganate (B83412) (KMnO₄) and excess hydrogen peroxide (often under catalytic conditions) are commonly used to ensure the complete conversion of the sulfide to the sulfone. youtube.comorganic-chemistry.org For example, using 30% hydrogen peroxide with a niobium carbide catalyst efficiently yields the corresponding sulfone from various sulfides. organic-chemistry.org Similarly, a combination of urea-hydrogen peroxide and phthalic anhydride (B1165640) has been shown to be effective for the direct conversion of sulfides to sulfones. organic-chemistry.org The chemoselectivity towards the sulfone can often be controlled by adjusting the reaction temperature. organic-chemistry.org

Table 2: Selected Reagents for Complete Sulfide to Sulfone Oxidation

| Oxidizing Agent | Typical Conditions/Catalyst | Selectivity |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Catalyzed by Niobium Carbide | High for Sulfone organic-chemistry.org |

| Potassium Permanganate (KMnO₄) | Various Solvents | High for Sulfone youtube.com |

| meta-Chloroperoxybenzoic acid (m-CPBA) | >2 equivalents | High for Sulfone organic-chemistry.org |

| Urea-Hydrogen Peroxide / Phthalic Anhydride | Ethyl Acetate | High for Sulfone organic-chemistry.org |

The oxidation of the prochiral this compound to its sulfoxide creates a stereogenic center at the sulfur atom. Consequently, the development of asymmetric sulfoxidation methods to produce enantiopure sulfoxides is of significant interest, as chiral sulfoxides are valuable intermediates in asymmetric synthesis. libretexts.orgpsu.edu Methodologies for producing single-enantiomer sulfoxides are crucial for the pharmaceutical industry. acsgcipr.org

Two main strategies dominate this field: biocatalytic oxidation and the use of chiral chemical catalysts.

Biocatalytic Methods: Certain enzymes, particularly monooxygenases, can catalyze the oxidation of sulfides with high enantioselectivity. libretexts.org For example, incubation of alkyl aryl sulfides with growing cells of Corynebacterium equi has been shown to produce optically active sulfoxides with high enantiomeric excess. oup.com Baeyer-Villiger monooxygenases (BVMOs) are another class of enzymes that effectively produce chiral sulfoxides, using molecular oxygen as the terminal oxidant. acsgcipr.org

Chiral Metal Catalysts: A prominent approach involves the use of a metal complex coordinated to a chiral ligand. acsgcipr.org The Kagan-Besnier oxidation, which utilizes a titanium isopropoxide catalyst in the presence of a chiral diethyl tartrate ligand and an oxidant like cumene (B47948) hydroperoxide, is a well-established method. acsgcipr.org Other successful systems include chiral vanadium and iron complexes. For instance, chiral Ti-salen and Fe-salan complexes have been demonstrated to catalyze the asymmetric oxidation of sulfides using aqueous hydrogen peroxide, yielding sulfoxides with high enantioselectivity. libretexts.org

Table 3: Examples of Catalytic Systems for Asymmetric Sulfoxidation

| Catalyst System | Chiral Ligand Type | Typical Oxidant |

|---|---|---|

| Titanium (IV) Isopropoxide | Diethyl Tartrate (Kagan-Besnier) | Hydroperoxides acsgcipr.org |

| Vanadium (IV) Complexes | Schiff Base Ligands | Hydrogen Peroxide psu.edu |

| Chiral Ti-salen | Salen Ligand | Urea Hydrogen Peroxide libretexts.org |

| Chiral Fe-salan | Salan Ligand | Aqueous H₂O₂ libretexts.org |

| Cyclohexanone Monooxygenase (CHMO) | Enzyme Active Site | O₂/NADPH libretexts.org |

Carbon-Sulfur Bond Activation and Functionalization

The activation and subsequent functionalization of the carbon-sulfur bonds in this compound offer pathways to construct new chemical bonds and modify the molecular scaffold. Both the aryl-sulfur (Cₐᵣ-S) and alkyl-sulfur (Cₐₗₖ-S) bonds can be targeted, often with high selectivity, using transition metal catalysis. researchgate.net

The cleavage of the relatively inert aryl-sulfur bond is a challenging but valuable transformation. Transition metal catalysts, particularly those based on nickel and palladium, have been developed to facilitate this process. organic-chemistry.orgnih.gov These reactions often proceed via an oxidative addition of the C-S bond to a low-valent metal center. acs.org

Nickel catalysts are effective for the chemoselective cleavage of C(sp²)-S bonds. organic-chemistry.org For instance, nickel can catalyze the reductive cleavage of aryldimethylsulfonium triflates, which can be generated from aryl sulfides, to produce arylzinc reagents. organic-chemistry.org These organozinc intermediates can then participate in various cross-coupling reactions. organic-chemistry.org Mechanistic studies on related aryl sulfide radical cations have shown that C-S bond cleavage leads to the formation of products derived from fragmentation. nih.gov This highlights a potential pathway for functionalization following the initial bond scission.

The alkyl-sulfur bond in this compound can also be a site for chemical modification. One common transformation involves the alkylation of the sulfur atom itself. Sulfides can act as nucleophiles, reacting with alkyl halides in an Sₙ2 reaction to form trialkylsulfonium salts. libretexts.org These sulfonium (B1226848) salts are potent alkylating agents, as the dialkyl sulfide portion is an excellent leaving group. libretexts.org This two-step process allows the propyl group (or a group it is transferred to) to be functionalized.

Furthermore, catalytic methods for the reductive cleavage of C(sp³)-S bonds have been developed, offering a direct route to desulfurization or functionalization at the alkyl position. organic-chemistry.org These reactions provide a complementary strategy to aryl-sulfur bond activation, allowing for orthogonal reactivity based on the chosen catalytic system.

Electrophilic and Nucleophilic Reactions at the Sulfur Center

The sulfur atom in this compound, with its lone pairs of electrons, is the primary site for both nucleophilic and electrophilic attack. Its reactivity is influenced by the electronic effects of the attached aryl and alkyl groups.

The sulfur in sulfides is a potent nucleophile, readily reacting with electrophiles. acs.org For instance, it can undergo S-alkylation when treated with alkyl halides to form sulfonium salts. youtube.com This reactivity is a general characteristic of sulfides. acs.orgyoutube.com

Oxidation of the sulfur atom is another key transformation. Depending on the oxidizing agent and reaction conditions, the sulfide can be converted to a sulfoxide and further to a sulfone. youtube.com These reactions represent a change in the oxidation state of sulfur. youtube.com

| Reaction Type | Reagent/Conditions | Product Type |

| S-Alkylation | Alkyl halide (e.g., CH₃I) | Sulfonium salt |

| Oxidation | Mild oxidant (e.g., H₂O₂) | Sulfoxide |

| Oxidation | Strong oxidant (e.g., KMnO₄) | Sulfone |

Aromatic Ring Functionalization and Derivatization

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of both the methoxy (B1213986) and the propylthio groups. These substituents direct incoming electrophiles primarily to the ortho and para positions.

The methoxy group is a strong activating group, directing electrophiles to the positions ortho and para to it. Similarly, the alkylthio group is also an ortho, para-director, although its activating effect is generally weaker than that of the methoxy group. The interplay of these two groups will determine the regioselectivity of substitution reactions. Given that the para position to the strong activating methoxy group is occupied by the propylthio group, electrophilic attack is most likely to occur at the positions ortho to the methoxy group (C4 and C6) and ortho to the propylthio group (C3). Steric hindrance from the propylthio group might influence the substitution pattern.

| Reaction Type | Reagent | Expected Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-2-methoxyphenyl 1-propylsulfide and/or 6-Nitro-2-methoxyphenyl 1-propylsulfide |

| Halogenation | Br₂/FeBr₃ | 4-Bromo-2-methoxyphenyl 1-propylsulfide and/or 6-Bromo-2-methoxyphenyl 1-propylsulfide |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 4-Acetyl-2-methoxyphenyl 1-propylsulfide and/or 6-Acetyl-2-methoxyphenyl 1-propylsulfide |

Cyclization and Annulation Reactions Leading to Sulfur-Containing Heterocycles

The strategic positioning of the methoxy and propylthio groups on the aromatic ring provides a scaffold for the synthesis of various sulfur-containing heterocyclic systems. These reactions often involve the functionalization of the ortho position to one of the substituents, followed by an intramolecular cyclization.

While specific cyclization reactions for this compound are not extensively documented, related structures undergo such transformations. For instance, (ortho-alkynylphenyl) (methoxymethyl) sulfides can undergo a palladium-catalyzed cyclization-carbonylation-cyclization coupling reaction to form benzo[b]thiophene derivatives. nih.gov This suggests that if an appropriate functional group were introduced at the C3 position of this compound, similar intramolecular cyclizations could be envisioned to form thieno-aromatic systems.

Another potential pathway for forming sulfur heterocycles involves the Pummerer reaction of the corresponding sulfoxide. Upon treatment with an acid anhydride, the sulfoxide can rearrange to form an α-acyloxy sulfide, which can be a precursor for further cyclization reactions.

| Precursor Functionalization | Reaction Type | Heterocyclic Product |

| Introduction of an alkyne at C3 | Palladium-catalyzed cyclization | Thieno[3,2-b]benzofuran derivative |

| Oxidation to sulfoxide, then Pummerer reaction | Intramolecular cyclization | Thiophene-fused system |

Mechanistic Studies of Reactions Involving 2 Methoxyphenyl 1 Propylsulfide

Kinetic Investigations and Reaction Order Determination

Kinetic studies are fundamental to elucidating reaction mechanisms, providing insights into the rate-determining steps and the molecularity of a reaction. For reactions involving aryl sulfides, kinetic data can help to distinguish between different possible pathways.

For instance, in nucleophilic aromatic substitution reactions, where a nucleophile displaces the thioether moiety, the reaction rate's dependence on the concentrations of the reactants can reveal the mechanism. A study on the reactions of various 4'-substituted-phenyl 2,4,6-trinitrophenyl sulfides with aliphatic amines like n-butylamine, pyrrolidine, and piperidine (B6355638) in dimethyl sulfoxide (B87167) showed that the substitution by butylamine (B146782) has a first-order dependence on the amine concentration. rsc.org This suggests that the nucleophilic attack is the rate-determining step. rsc.org However, for the reactions with pyrrolidine, the substitution is subject to general base catalysis, indicating that the deprotonation of the initially formed zwitterionic intermediate is the rate-limiting step. rsc.org

A hypothetical kinetic study of the reaction of 2-methoxyphenyl 1-propylsulfide with a strong nucleophile could be designed to determine the reaction order. By systematically varying the concentrations of the sulfide (B99878) and the nucleophile and monitoring the reaction rate, one could establish the rate law. For example, if the reaction is found to be first order in both the sulfide and the nucleophile, it would suggest a bimolecular nucleophilic substitution (SN2-type) mechanism at the propyl group's alpha-carbon or an SNAr mechanism at the aromatic ring, depending on the reaction conditions and the nature of the nucleophile.

Table 1: Hypothetical Rate Data for the Reaction of an Aryl Propyl Sulfide

| Experiment | [Aryl Propyl Sulfide] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10-4 |

| 2 | 0.2 | 0.1 | 2.0 x 10-4 |

| 3 | 0.1 | 0.2 | 2.0 x 10-4 |

This table illustrates how a change in reactant concentrations would affect the initial rate for a reaction that is first order in each reactant.

Isotopic Labeling Experiments for Reaction Pathway Delineation

Isotopic labeling is a powerful technique to trace the fate of atoms during a chemical reaction, providing unambiguous evidence for proposed reaction pathways. In the context of this compound, isotopes of sulfur (34S), oxygen (18O), and hydrogen (2H, deuterium) could be employed to elucidate mechanisms.

For example, in the oxidation of the sulfide to a sulfoxide and then to a sulfone, the source of the oxygen atoms can be determined using 18O-labeled oxidants or 18O-labeled water. Studies on the microbial oxidation of sulfide have utilized 18O-labeled water to demonstrate the incorporation of oxygen from water into the resulting sulfate. nih.gov Specifically, in experiments with Thiobacillus denitrificans and Sulfurimonas denitrificans, a significant oxygen isotope fractionation was observed, indicating a preferential incorporation of 18O-depleted oxygen released as water during nitrate (B79036) reduction. nih.gov

Similarly, sulfur isotope fractionation can provide insights into reaction mechanisms. The microbial oxidation of sulfide by two different enzymatic pathways, the sulfide:quinone oxidoreductase (SQR) pathway and the Sox (sulfur oxidation) system, resulted in a small but measurable sulfur isotope fractionation (δ34S of -2.4 to -3.6‰). nih.gov The isotopic composition of terrestrial sulfur is compared to the Vienna Cañon Diablo Troilite (V-CDT) standard. unl.edu Any deviation from this standard is indicative of isotopic differentiation. unl.edu

In a laboratory setting, the oxidation of this compound could be carried out in the presence of H218O to determine if water participates in the reaction. Analysis of the resulting sulfoxide by mass spectrometry would reveal the extent of 18O incorporation.

Table 2: Isotope Fractionation in Anoxic Sulfide Oxidation nih.gov

| Organism/System | Pathway | δ34S (‰) | δ18O (‰) |

| Thiobacillus denitrificans | SQR/Sox | -2.4 to -3.6 | -2.4 to -3.4 |

| Sulfurimonas denitrificans | SQR/Sox | -2.4 to -3.6 | -2.4 to -3.4 |

This table summarizes the observed sulfur and oxygen isotope fractionation during microbial sulfide oxidation, providing a reference for the expected range of isotopic effects in similar biochemical reactions.

Elucidation of Catalytic Cycles in Transition Metal-Mediated Reactions

Transition metal-catalyzed reactions are indispensable for the synthesis of aryl sulfides. nih.govresearchgate.net The elucidation of the catalytic cycles involved is key to optimizing these reactions and extending their scope. Nickel and palladium are commonly used metals for C-S cross-coupling reactions. rsc.orgnih.gov

A general catalytic cycle for the palladium-catalyzed synthesis of aryl sulfides involves oxidative addition, transmetalation, and reductive elimination. researchgate.net In the case of nickel catalysis, the mechanism can involve multiple oxidation states of nickel. rsc.org For instance, a cobalt-catalyzed arylation of thiols is thought to proceed through a cobalt(I)-cobalt(III) catalytic cycle. nih.gov

A proposed catalytic cycle for the nickel-catalyzed cross-coupling of an aryl halide with 1-propanethiol (B107717) (a precursor to this compound) would likely start with the reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species. This Ni(0) complex would then undergo oxidative addition with the aryl halide to form an aryl-Ni(II)-halide intermediate. Subsequent reaction with the thiolate, formed from 1-propanethiol and a base, would lead to a nickel-thiolate complex. Finally, reductive elimination would yield the aryl propyl sulfide and regenerate the Ni(0) catalyst.

Mechanistic studies often involve the isolation and characterization of proposed intermediates in the catalytic cycle. For example, in a nickel-catalyzed aryl exchange reaction, an oxidative addition complex of an aryl sulfide to a Ni(0) complex was isolated and characterized by X-ray crystallography, providing strong evidence for the proposed mechanism. acs.org

Mechanistic Insights into Biocatalytic Sulfide Oxidations

Biocatalytic oxidations of sulfides offer a green and highly selective alternative to chemical methods for the synthesis of chiral sulfoxides. acsgcipr.org Enzymes such as flavoprotein monooxygenases are capable of catalyzing enantioselective sulfoxidation reactions. nih.gov

The mechanism of these enzymatic reactions typically involves the activation of molecular oxygen by a flavin cofactor within the enzyme's active site. The sulfide substrate binds in a specific orientation in the active site, which dictates the stereochemical outcome of the oxidation. The activated oxygen species, often a flavin-hydroperoxide, then attacks one of the lone pairs of electrons on the sulfur atom to form the sulfoxide. acsgcipr.org

Recent structural and mechanistic studies on an indole (B1671886) monooxygenase, VpIndA1, have provided detailed insights into the basis of substrate and stereoselectivity in this class of enzymes. nih.gov Crystal structures of the enzyme in complex with substrates revealed the productive binding modes that lead to enantioselective epoxidation and sulfoxidation. nih.gov Such studies are crucial for the rational design of enzyme variants with improved or altered catalytic properties. For example, structure-based redesign of the substrate-binding cavity of VpIndA1 yielded variants with new substrate selectivity, including for the sulfoxidation of benzyl (B1604629) phenyl sulfide. nih.gov

Stereochemical Course of Chiral Product Formation

The oxidation of a prochiral sulfide, such as this compound, can lead to the formation of a chiral sulfoxide. The stereochemical course of this reaction is of great interest for the synthesis of enantiomerically pure compounds, which are valuable as chiral auxiliaries and in pharmaceuticals. nih.govwikipedia.org

Asymmetric oxidation of sulfides can be achieved using chiral chemical reagents or catalysts. acs.org Vanadium complexes with chiral Schiff base ligands have been shown to be effective catalysts for the enantioselective oxidation of alkyl aryl sulfides to sulfoxides. organic-chemistry.org In these systems, the chiral ligand creates a chiral environment around the metal center, which directs the oxidation to one of the two enantiotopic faces of the sulfide.

The mechanism of stereoselection often involves the formation of a ternary complex between the catalyst, the oxidant (e.g., hydrogen peroxide), and the sulfide substrate. The steric and electronic interactions within this complex favor the transition state leading to one enantiomer of the sulfoxide over the other.

Furthermore, kinetic resolution can enhance the enantiomeric excess of the sulfoxide product. organic-chemistry.org In this process, the chiral catalyst preferentially oxidizes one enantiomer of the racemic sulfoxide to the corresponding sulfone at a faster rate than the other enantiomer, thereby enriching the unreacted sulfoxide in the slower-reacting enantiomer.

Table 3: Enantioselective Oxidation of an Alkyl Aryl Sulfide

| Catalyst System | Substrate | Product ee (%) | Yield (%) |

| [VO(acac)2]/Chiral Schiff Base | Thioanisole | >99 | 85 |

| Ti(OiPr)4/DET | Methyl p-tolyl sulfide | 91 | 90 |

This table presents typical results for the enantioselective oxidation of simple alkyl aryl sulfides using different catalytic systems, highlighting the high levels of enantioselectivity and yield that can be achieved. DET is diethyl tartrate.

Advanced Methodological Developments in Organosulfur Chemistry Relevant to 2 Methoxyphenyl 1 Propylsulfide

Development of Novel Catalytic Systems for Sulfur Chemistry

The formation of carbon-sulfur (C-S) bonds is a cornerstone of organosulfur chemistry. nih.gov Historically, these reactions have faced challenges such as harsh reaction conditions and limited functional group tolerance. nih.gov However, the development of novel catalytic systems, particularly those based on transition metals, has revolutionized the synthesis of aryl sulfides. nih.govthieme-connect.com

Palladium-based catalysts, for instance, have shown remarkable efficiency in C-S cross-coupling reactions. The use of specific ligands, such as the CyPF-t-Bu ligand, has enabled these reactions to proceed with exceptionally high turnover numbers, meaning a small amount of catalyst can produce a large quantity of product. organic-chemistry.org Similarly, N-heterocyclic carbene (NHC) ligands have been instrumental in improving the catalytic activity of palladium complexes for the coupling of a wide range of aryl and alkyl thiols with aryl halides. organic-chemistry.org Nickel, being a more abundant and less expensive metal than palladium, has also emerged as a powerful catalyst for C-S bond formation. thieme-connect.comrsc.org Nickel-catalyzed cross-coupling of aryl triflates with alkyl thiols has been achieved under mild conditions, and recent research has expanded this to include sterically hindered substrates through the use of flexible bidentate phosphine (B1218219) ligands. organic-chemistry.orgrsc.org

Copper-catalyzed systems, often referred to as Ullmann-type couplings, represent another important class of catalysts for thioether synthesis. thieme-connect.com These systems are advantageous due to copper's low toxicity and cost. researchgate.net Modern protocols often utilize copper(I) or copper(II) salts in combination with ligands like 1,10-phenanthroline, and can even be performed in environmentally friendly solvents like water. organic-chemistry.org Furthermore, heterogeneous catalysts, such as copper ferrite (B1171679) (CuFe2O4) magnetic nanoparticles, offer the advantage of easy separation and recyclability, contributing to greener synthetic processes. nanomaterchem.com

Recent breakthroughs also include the development of metal-free catalytic systems. For example, solid acid catalysts, like silica (B1680970) alumina, have been shown to effectively catalyze the synthesis of thioethers from alcohols and thiols under solvent-free conditions. nih.gov Radical-based methods for C-S bond formation have also gained prominence, as they can often be performed under mild conditions and tolerate a variety of functional groups. nih.gov

Here is a data table summarizing various catalytic systems for C-S bond formation:

| Catalyst System | Reactants | Key Features |

|---|---|---|

| Palladium with CyPF-t-Bu ligand | Aryl halides/sulfonates and thiols | High turnover numbers, broad functional group tolerance. organic-chemistry.org |

| [Pd(IPr*OMe)(cin)(Cl)] | Nonactivated/deactivated aryl halides and aryl/alkyl thiols | High catalytic activity. organic-chemistry.org |

| Nickel with DPEphos or dppbz ligands | Sterically hindered aryl triflates and alkyl thiols | Effective for sterically challenging substrates. rsc.org |

| Copper(II) oxide with 1,10-phenanthroline | Aryl iodides and thiols | Microwave-promoted, can be performed in water. organic-chemistry.org |

| CuFe2O4 magnetic nanoparticles | Aryl halides and elemental sulfur (S8) | Heterogeneous, recyclable catalyst. nanomaterchem.com |

Flow Chemistry and Continuous Processing for Efficient Transformations

Flow chemistry, or continuous processing, has emerged as a powerful technology in organic synthesis, offering significant advantages over traditional batch methods, particularly for the synthesis of organosulfur compounds. ucc.ie This approach involves pumping reagents through a network of tubes or microreactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. thieme-connect.de

One of the key benefits of flow chemistry is enhanced safety. Many reactions in organosulfur chemistry involve highly reactive or hazardous intermediates. By conducting these reactions in a continuous flow system, the volume of hazardous material present at any given time is minimized. For example, the generation of aryllithium species, which are often used in C-S bond formation, can be performed at higher temperatures in flow microreactors compared to batch processing, reducing the risk of decomposition. thieme-connect.de

The integration of process analytical technologies (PAT), such as FlowNMR and FlowIR, with continuous flow systems provides real-time monitoring of the reaction, offering valuable mechanistic insights that are often difficult to obtain from batch experiments. ucc.ie This has been crucial in understanding the formation of E- and Z-isomers in the synthesis of α-sulfenyl-β-chloroenones. ucc.ie

Electrochemical and Photochemical Approaches in Sulfide (B99878) Reactivity

In recent years, electrochemical and photochemical methods have gained significant traction as sustainable and efficient alternatives for promoting reactions in organosulfur chemistry, including the formation of C-S bonds. rsc.orgresearchgate.net These approaches often operate under mild conditions and can obviate the need for harsh reagents or catalysts. rsc.orgacs.org

Electrosynthesis offers a green and versatile platform for the formation of thioethers. researchgate.net By using electricity to drive chemical reactions, the need for chemical oxidants or reductants can be eliminated. researchgate.net For instance, a metal-free and oxidant-free electrochemical method has been developed for the synthesis of thioesters from elemental sulfur, α-keto acids, and diazoalkanes. rsc.org Another example is the electrochemical cross-coupling of allylic iodides with disulfides, which proceeds without the need for transition metals or external oxidants to produce allylic thioethers. acs.org Nickel-catalyzed electrochemical C-S coupling has also been developed, providing a complementary approach to traditional cross-coupling methods. thieme-connect.com

Photochemical methods, which utilize light to initiate chemical transformations, have also proven to be highly effective for C-S bond formation. researchgate.netrsc.org Visible-light photoredox catalysis, in particular, has emerged as a powerful tool due to its mild reaction conditions and environmentally benign nature. rsc.org This approach often involves the use of a photosensitizer that, upon light absorption, can initiate a single-electron transfer (SET) process to generate highly reactive sulfur-centered radicals from various precursors like thiols, disulfides, or even sulfones. rsc.org These radicals can then participate in a variety of C-S bond-forming reactions. For example, visible-light-driven C(sp3)–S bond formation has been achieved through an electron donor–acceptor (EDA) excited state, combining SET and hydrogen atom transfer (HAT) processes. acs.org Photocatalysis has also been employed for the intramolecular C-S bond formation to synthesize 2-substituted benzothiazoles under metal- and base-free conditions. nih.gov

Here is a data table comparing electrochemical and photochemical approaches:

| Method | Key Features | Example Application |

|---|---|---|

| Electrochemical Synthesis | Metal-free, oxidant-free, uses electricity as a reagent. rsc.orgacs.orgresearchgate.net | Synthesis of thioesters from elemental sulfur; cross-coupling of allylic iodides and disulfides. rsc.orgacs.org |

| Photochemical Synthesis | Uses light to initiate reactions, often under mild conditions. researchgate.netrsc.org | Visible-light photoredox catalysis for C-S bond formation via sulfur-centered radicals; synthesis of 2-substituted benzothiazoles. rsc.orgnih.gov |

Integration of Analytical Techniques for In Situ Reaction Monitoring

The ability to monitor chemical reactions in real-time, or in situ, provides invaluable information for understanding reaction mechanisms, optimizing reaction conditions, and ensuring process safety and robustness. mt.com In the context of organosulfur chemistry, the integration of various analytical techniques for in situ monitoring has become increasingly important. ucc.ie

Spectroscopic techniques are at the forefront of in situ reaction analysis. spectroscopyonline.com Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information about the concentration of reactants, intermediates, and products. mt.comspectroscopyonline.com These methods are non-invasive and can be implemented using probe-based instruments that are inserted directly into the reaction vessel. spectroscopyonline.com For example, FlowIR spectroscopy has been used to monitor a three-step telescoped continuous flow reaction sequence for the synthesis of α-sulfenyl lactams, providing crucial data for process optimization. ucc.ie

Nuclear magnetic resonance (NMR) spectroscopy, particularly in a flow setup (FlowNMR), is another powerful tool for in situ monitoring. ucc.ie It provides detailed structural information about the species present in the reaction mixture, which is essential for elucidating complex reaction pathways. The combination of FlowNMR and FlowIR has been instrumental in understanding the mechanistic details of the formation of α-sulfenyl-β-chloroenones. ucc.ie

Mass spectrometry (MS) can also be adapted for in situ analysis. For instance, a portable membrane inlet mass spectrometer (MIMS) has been used for the direct analysis and monitoring of volatile organosulfur compounds in the gaseous phase at very low concentrations. rsc.org

For reactions involving solid or heterogeneous components, other techniques come into play. For example, in the study of sulfur-based batteries, techniques like X-ray absorption spectroscopy (XAS), X-ray photoelectron spectroscopy (XPS), and scanning electron microscopy (SEM) are used in situ or operando (while the device is operating) to track the chemical and structural changes of the sulfur-containing materials. acs.org

The data obtained from these in situ analytical techniques allows for a deeper understanding of reaction kinetics, the identification of transient intermediates, and the observation of catalyst behavior throughout the course of a reaction. mt.com This knowledge is critical for developing more efficient, reliable, and scalable synthetic processes for organosulfur compounds.

Here is a data table of analytical techniques for in situ monitoring:

| Analytical Technique | Information Provided | Example Application in Organosulfur Chemistry |

|---|---|---|

| FTIR/Raman Spectroscopy | Real-time concentration of reactants, intermediates, and products. mt.comspectroscopyonline.com | Monitoring the synthesis of α-sulfenyl lactams in a continuous flow reactor. ucc.ie |

| FlowNMR Spectroscopy | Detailed structural information of species in the reaction mixture. ucc.ie | Elucidating the mechanistic pathway of α-sulfenyl-β-chloroenone formation. ucc.ie |

| Mass Spectrometry (MIMS) | Direct analysis of volatile compounds. rsc.org | Monitoring volatile organosulfur compounds in the gas phase. rsc.org |

| X-ray Techniques (XAS, XPS) | Chemical state and local atomic structure. acs.org | Characterizing the evolution of sulfur species in sulfur-based batteries. acs.org |

| Scanning Electron Microscopy (SEM) | Morphology and topography of materials. acs.org | Observing structural changes in sulfur cathodes during battery operation. acs.org |

Q & A

Q. What are the recommended analytical methods for characterizing the purity and stability of 2-methoxyphenyl 1-propylsulfide in experimental settings?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a reverse-phase C18 column and UV detection (λ = 254 nm) to assess purity. For stability studies, employ accelerated degradation tests under varying pH (4.0–9.0), temperature (25–60°C), and oxidative conditions (H2O2). Monitor degradation products via liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI). Stability-indicating methods should validate the absence of co-eluting peaks .

Q. How can researchers synthesize this compound with high yield and minimal byproducts?

- Methodological Answer : Optimize nucleophilic substitution between 2-methoxyphenthiol and 1-bromopropane in anhydrous dimethylformamide (DMF) under nitrogen atmosphere. Use a molar ratio of 1:1.2 (thiol:alkyl halide) with potassium carbonate as a base. Monitor reaction progress via thin-layer chromatography (TLC; hexane:ethyl acetate 8:2). Purify via silica gel column chromatography, and confirm structure using <sup>1</sup>H/<sup>13</sup>C NMR and FT-IR spectroscopy (e.g., S–C stretch at ~600 cm<sup>-1</sup>) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods for synthesis and handling. Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Store the compound in amber glass vials under inert gas (argon) at 4°C to prevent oxidation. Dispose of waste via neutralization with 10% sodium bicarbonate followed by incineration by licensed facilities. Regularly monitor air quality for sulfide volatilization using gas detection tubes .

Advanced Research Questions

Q. How do species-specific differences in hepatic microsomal enzymes influence the metabolic fate of this compound?

- Methodological Answer : Conduct comparative metabolism studies using rat and rabbit hepatic microsomes. Pre-treat animals with CYP inducers (e.g., β-naphthoflavone for CYP1A, phenobarbital for CYP2B). Incubate this compound with NADPH-supplemented microsomes, and analyze metabolites via HPLC coupled with tandem MS (LC-MS/MS). Note species-specific reductive pathways (e.g., o-anisidine formation in rats vs. rabbits) and quantify enzyme kinetics (Km, Vmax) .

Q. What experimental strategies resolve contradictions in reported metabolic pathways of aryl sulfide derivatives like this compound?

- Methodological Answer : Employ isotopic labeling (e.g., <sup>13</sup>C at the methoxy group) to track metabolic intermediates. Use CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) in microsomal assays to identify contributing enzymes. Cross-validate findings with recombinant CYP systems (e.g., Supersomes™). Address pH-dependent non-enzymatic degradation by conducting parallel incubations at pH 4.5 and 7.4 .

Q. How can researchers design in vivo studies to evaluate the genotoxic potential of this compound metabolites?

- Methodological Answer : Administer the compound orally to rodents (e.g., 50–200 mg/kg/day for 28 days) and collect liver/kidney tissues. Isolate DNA and quantify adducts using <sup>32</sup>P-postlabeling or LC-MS/MS. Include controls for spontaneous DNA oxidation (8-OHdG measurement). For ethical compliance, follow OECD Guideline 489 (in vivo Comet assay) and obtain institutional animal care committee approval .

Q. What computational approaches predict the reactivity of this compound with biological nucleophiles (e.g., glutathione)?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to model the sulfide’s electrophilic sites. Calculate Fukui indices for nucleophilic attack. Validate predictions with in vitro glutathione (GSH) trapping assays: incubate the compound with GSH (5 mM) in phosphate buffer (pH 7.4) and identify adducts via high-resolution MS (HRMS) .

Data Interpretation & Ethical Considerations

Q. How should researchers address variability in enzyme activity data across batches of hepatic microsomes?

- Methodological Answer : Normalize activity to microsomal protein content and CYP-specific benchmarks (e.g., CYP2E1-catalyzed chlorzoxazone hydroxylation). Include positive controls (e.g., testosterone for CYP3A4) in each batch. Use ANOVA with post-hoc Tukey tests to assess inter-batch variability. Report data as mean ± SEM with ≥3 independent replicates .

Q. What ethical frameworks apply to studies involving metabolite toxicity in human cell lines?

- Methodological Answer : Adhere to Declaration of Helsinki principles for human cell use (e.g., HepG2). Obtain cell lines from accredited repositories (e.g., ATCC) with documented provenance. Limit exposure concentrations to IC50 values derived from pilot MTT assays. Include data anonymization in publications per GDPR guidelines if using patient-derived cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.